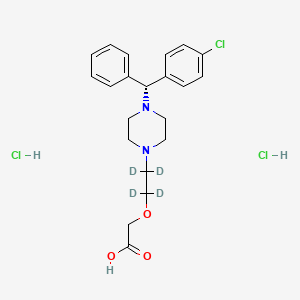
Levocetirizine-d4 (dihydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Levocetirizine-d4 (dihydrochloride) is a deuterated form of levocetirizine, which is an active enantiomer of cetirizine. Levocetirizine is a second-generation antihistamine used to treat allergic rhinitis and chronic idiopathic urticaria. The deuterated form, Levocetirizine-d4, is used in scientific research to study the pharmacokinetics and metabolism of levocetirizine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Levocetirizine-d4 (dihydrochloride) is synthesized through a series of chemical reactions starting from cetirizine. The process involves the selective deuteration of cetirizine to obtain the deuterated form. The synthetic route typically includes:
Purification: The deuterated compound is purified using techniques such as preparative chiral high-performance liquid chromatography (HPLC) to obtain enantiomerically pure levocetirizine-d4.
Formation of Dihydrochloride Salt: The purified levocetirizine-d4 is then converted into its dihydrochloride salt form through a reaction with hydrochloric acid.
Industrial Production Methods
Industrial production of Levocetirizine-d4 (dihydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large-scale deuteration of cetirizine using deuterium gas or deuterated reagents.
Chiral Separation: Industrial-scale chiral HPLC or other chiral separation techniques to obtain enantiomerically pure levocetirizine-d4.
Salt Formation: Conversion of the pure compound into its dihydrochloride salt form for stability and ease of handling.
Analyse Chemischer Reaktionen
Types of Reactions
Levocetirizine-d4 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Levocetirizine-d4 (dihydrochloride) is widely used in scientific research, including:
Pharmacokinetic Studies: To study the absorption, distribution, metabolism, and excretion of levocetirizine.
Metabolic Pathway Analysis: To identify and quantify metabolites of levocetirizine in biological samples.
Drug Interaction Studies: To investigate potential interactions between levocetirizine and other drugs.
Biological Research: To study the effects of levocetirizine on various biological systems and pathways.
Medical Research: To explore the therapeutic potential of levocetirizine in treating allergic conditions and other diseases.
Wirkmechanismus
Levocetirizine-d4 (dihydrochloride) exerts its effects by selectively inhibiting histamine H1 receptors. This action prevents histamine from binding to these receptors, thereby reducing allergic symptoms such as smooth muscle contraction, increased vascular permeability, and stimulation of cough receptors . The molecular targets include histamine H1 receptors, and the pathways involved are related to the inhibition of histamine-mediated responses.
Vergleich Mit ähnlichen Verbindungen
Levocetirizine-d4 (dihydrochloride) is compared with other similar compounds such as:
Cetirizine: The racemic mixture from which levocetirizine is derived. Levocetirizine has a higher affinity for H1 receptors and is more potent.
Loratadine: Another second-generation antihistamine with a longer half-life but less potency compared to levocetirizine.
Hydroxyzine: A first-generation antihistamine with sedative effects, unlike the non-sedating levocetirizine
Levocetirizine-d4 (dihydrochloride) is unique due to its deuterated form, which allows for detailed pharmacokinetic and metabolic studies that are not possible with non-deuterated compounds.
Eigenschaften
Molekularformel |
C21H27Cl3N2O3 |
|---|---|
Molekulargewicht |
465.8 g/mol |
IUPAC-Name |
2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-1,1,2,2-tetradeuterioethoxy]acetic acid;dihydrochloride |
InChI |
InChI=1S/C21H25ClN2O3.2ClH/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26;;/h1-9,21H,10-16H2,(H,25,26);2*1H/t21-;;/m1../s1/i14D2,15D2;; |
InChI-Schlüssel |
PGLIUCLTXOYQMV-JCJXTDEQSA-N |
Isomerische SMILES |
[2H]C([2H])(C([2H])([2H])OCC(=O)O)N1CCN(CC1)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl |
Kanonische SMILES |
C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















